molecular formula C6H9ClF2N4O B8038481 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B8038481
M. Wt: 226.61 g/mol
InChI Key: BGIVLQJOTCEUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a difluoroethyl group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride typically involves the reaction of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride as an intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride
  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O.ClH/c7-4(8)2-12-1-3(9)5(11-12)6(10)13;/h1,4H,2,9H2,(H2,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIVLQJOTCEUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.